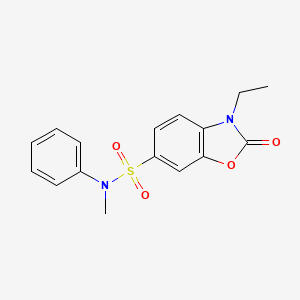
3-Methoxy-4-(propanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(propanoylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPB is a derivative of 4-aminobenzoic acid and has been synthesized using various methods, including the Friedel-Crafts acylation reaction. In
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(propanoylamino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Methoxy-4-(propanoylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methoxy-4-(propanoylamino)benzoic acid in lab experiments is its potential as an anti-inflammatory agent. It has been shown to be effective in reducing the levels of pro-inflammatory cytokines, which makes it a potential candidate for treating inflammatory diseases. However, one of the limitations of using 3-Methoxy-4-(propanoylamino)benzoic acid is its lack of specificity. 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, but it also inhibits the production of other cytokines that are important for immune function.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-4-(propanoylamino)benzoic acid. One area of research is to further investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of inflammatory diseases and conducting clinical trials in humans. Another area of research is to investigate its potential as an anticancer agent. This could involve studying its effects on cancer cell proliferation and apoptosis in vitro and in vivo. Finally, there is a need for more research on the mechanism of action of 3-Methoxy-4-(propanoylamino)benzoic acid, which could provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Methoxy-4-(propanoylamino)benzoic acid involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of a Lewis acid catalyst. Another method for synthesizing 3-Methoxy-4-(propanoylamino)benzoic acid is through the Friedel-Crafts acylation reaction, which involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of aluminum chloride.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(propanoylamino)benzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research is its potential as an anti-inflammatory agent. 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-methoxy-4-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVPSXASNVTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)


![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)

![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


